12-O-Tigloylphorbol-13-(2-methylbutyrate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

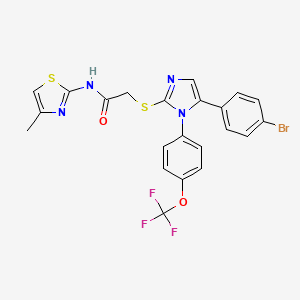

“12-O-Tigloylphorbol-13-(2-methylbutyrate)” is a phorbol diester constituent . It is a compound that can be found in the seeds of the Croton tiglium L. plant . The compound has a molecular formula of C30H42O8 and a molecular weight of 530.658.

Synthesis Analysis

The compound can be extracted from the leaves of the Croton tiglium L. plant . The extraction process involves crushing the leaves and extracting them with ethanol or petroleum ether. The extract is then passed through a large pore adsorption resin, washed with ethanol, and collected. The ethanol is then recovered, and the extract is subjected to repeated column chromatography to obtain the compound .Molecular Structure Analysis

The molecular structure of “12-O-Tigloylphorbol-13-(2-methylbutyrate)” is complex, with multiple hydroxyl groups, a tigloyl group, and a 2-methylbutyrate group. The compound is a tetracyclic diterpene, which means it has four fused rings in its structure.Physical and Chemical Properties Analysis

“12-O-Tigloylphorbol-13-(2-methylbutyrate)” is a white solid that is soluble in chloroform, petroleum ether, ethyl acetate, acetone, and ethanol .科学的研究の応用

Anti-HIV Properties

12-O-Tigloylphorbol-13-(2-methylbutyrate) and related phorbol esters have shown promise in inhibiting the cytopathic effect of HIV-1. Research on compounds isolated from Croton tiglium seeds, including variants of phorbol esters, demonstrated effective inhibition of HIV-1 induced cytopathic effects on MT-4 cells without significant activation of protein kinase C (PKC) (El-mekkawy et al., 2000).

Anti-Inflammatory and Antimycobacterial Activities

Phorbol esters, structurally similar to 12-O-Tigloylphorbol-13-(2-methylbutyrate), have shown anti-inflammatory properties. A study on Croton ciliatoglandulifer found that some phorbol derivatives demonstrated activity against cyclooxygenases-1 and -2, which play a role in inflammation (Ríos & Aguilar-Guadarrama, 2006). Additionally, phorbol esters from Sapium indicum showed antimycobacterial activity, suggesting potential applications in treating mycobacterial infections (Chumkaew et al., 2003).

Antitumor Effects

Phorbol esters, including variants closely related to 12-O-Tigloylphorbol-13-(2-methylbutyrate), have been isolated from plants like Croton tiglium and shown to exhibit cytotoxic activities against human tumor cell lines. This suggests potential applications in cancer research and treatment (Du et al., 2017).

Interaction with Opioid Receptors

Research on Euphorbia bothae, which contains phorbol esters including 12-deoxyphorbol-13-(2-methylbutyrate), explored the interaction of these compounds with opioid receptors. This study aimed to understand the effects observed in herbivores experiencing stupor after consuming E. bothae (Popplewell et al., 2010).

HIV-1 Latency Interruption

In a study on Euphorbia umbellata, phorbol esters were shown to be effective in reactivating HIV-1 latency in virus reservoir cells, suggesting potential applications in developing anti-HIV drugs based on latency reactivation therapy (Tostes et al., 2021).

Antiangiogenic Effects

12-O-Tigloylphorbol-13-(2-methylbutyrate) and similar compounds have been studied for their antiangiogenic properties, particularly in inhibiting VEGF-induced angiogenesis. This points to potential applications in cancer therapy by targeting the vascular endothelial growth factor (VEGF)/VEGFR2 signal pathway (Xu et al., 2013).

特性

IUPAC Name |

[(1S,6R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(Z)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-9-15(3)25(33)37-24-18(6)29(36)20(22-27(7,8)30(22,24)38-26(34)16(4)10-2)12-19(14-31)13-28(35)21(29)11-17(5)23(28)32/h9,11-12,16,18,20-22,24,31,35-36H,10,13-14H2,1-8H3/b15-9-/t16?,18-,20?,21?,22?,24-,28-,29-,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFIXMYXISUTAF-XGISRZLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@@]12[C@@H]([C@H]([C@]3(C(C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)/C(=C\C)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250268-57-6 |

Source

|

| Record name | 12-O-Tigloylphorbol-13-(2-methylbutyrate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250268576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

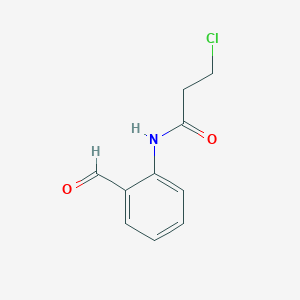

![{5-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2734929.png)

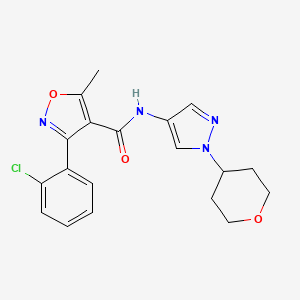

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2734933.png)

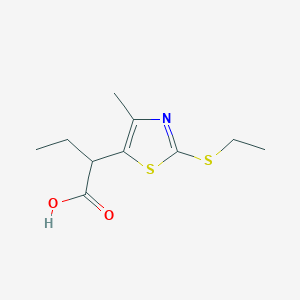

![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)